3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
“3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride” is a chemical compound. It is a derivative of bicyclo[3.2.1]octane . Bicyclo[3.2.1]octane is a bicyclic structure and has a higher density (1.04 g/cm³, by theoretical calculation) than its open-structured counterparts (octane, 0.70 g/cm³). Its higher density may result in higher detonation properties .
Synthesis Analysis
The synthesis of bicyclo[3.2.1]octane derivatives has been studied by theoretical methods . Enantioselective synthesis of bicyclo[3.2.1]octanes has been achieved by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations of 1,3-diones onto tethered electron-deficient alkenes . Organocatalysis has also been applied to the synthesis of many natural products and structures, reducing the residues and ecological impact .Molecular Structure Analysis
The geometric structure calculations of bicyclo[3.2.1]octane derivatives were performed at B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels . The electrostatic potential analysis, heats of formation, densities, heats of sublimation, detonation performances, bond dissociation energies (BDEs), and impact sensitivities of the designed compounds were calculated to evaluate their comprehensive properties and establish the relationship between structure and performance .Chemical Reactions Analysis
The chemical reactions of bicyclo[3.2.1]octane derivatives have been studied. Results show that density and detonation properties always increase with the increasing number of nitro groups and aza nitrogen atoms .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Efficient synthesis methods for derivatives of 3-azabicyclo[3.2.1]octane have been developed. For instance, Singh et al. (2007) describe a synthesis method for 8-methyl-3,8-diazabicyclo[3.2.1]octane from pyroglutamic acid, showcasing the adaptability of this compound's synthesis process (Singh et al., 2007).
- Structural Studies : Structural and conformational studies of derivatives are vital for understanding the properties of these compounds. Izquierdo et al. (1991) conducted detailed studies on the structure and conformation of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octane (Izquierdo et al., 1991).
Applications in Organic Chemistry
- Organic Synthesis : 3-azabicyclo[3.2.1]octane derivatives are used in complex organic syntheses. For example, Tamm et al. (2007) reported the CH-activation and deprotonation of 8-methyl-8-azabicyclo[3.2.1]oct-2-ene to form allyl complexes with titanium and zirconium (Tamm et al., 2007).
- Tropane Alkaloid Synthesis : Rodríguez et al. (2021) highlighted the importance of the 8-azabicyclo[3.2.1]octane scaffold in the synthesis of tropane alkaloids, which have a range of biological activities (Rodríguez et al., 2021).
Pharmaceutical Research
- Medicinal Chemistry : 3-azabicyclo[3.2.1]octane derivatives have been explored for their potential in treating various conditions. Coe et al. (1983) discussed using these derivatives to treat diseases mediated by opioid receptors, including irritable bowel syndrome and depression (Coe et al., 1983).
Environmental and Industrial Applications
- Waste Conversion : The secondary mother liquor from the synthesis of amino heterocyclic hydrochloride can be converted into valuable nitroso compounds, as demonstrated by Hai-chang (2011), highlighting the compound's role in waste reduction and resource optimization in industrial processes (Dong Hai-chang, 2011).
Future Directions
The future directions for the study of “3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride” and its derivatives could involve further exploration of their synthesis, properties, and potential applications. The development and design of high energy density compounds (HEDCs) with good balance between performance and safety is an important subject .
properties
IUPAC Name |
3-methylsulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-10-8-4-6-2-3-7(5-8)9-6;/h6-9H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYZJIDXEGLRMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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